molecular formula C20H18O3 B5308293 (E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B5308293
M. Wt: 306.4 g/mol
InChI Key: VONJJJOUIGEMCD-ZRDIBKRKSA-N
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Description

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a conjugated system with both ethoxy and prop-2-ynoxy substituents on the phenyl ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxy-4-hydroxybenzaldehyde and phenylacetylene.

    Step 1: The first step involves the protection of the hydroxyl group in 3-ethoxy-4-hydroxybenzaldehyde using a suitable protecting group.

    Step 2: The protected aldehyde is then subjected to a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding alkyne.

    Step 3: The alkyne undergoes a base-catalyzed aldol condensation with benzaldehyde to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or prop-2-ynoxy groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous tetrahydrofuran.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.

    (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Contains two methoxy groups on the phenyl ring.

    (E)-3-(3-ethoxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one: Features both ethoxy and methoxy groups on the phenyl ring.

Uniqueness

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both ethoxy and prop-2-ynoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-prop-2-ynoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c1-3-14-23-19-13-11-16(15-20(19)22-4-2)10-12-18(21)17-8-6-5-7-9-17/h1,5-13,15H,4,14H2,2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONJJJOUIGEMCD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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